molecular formula C25H26N2O2S B3658264 N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide

N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide

Cat. No.: B3658264
M. Wt: 418.6 g/mol
InChI Key: HZANRESOMAZUDF-UHFFFAOYSA-N
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Description

N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide is a complex organic compound with a molecular formula of C23H24N2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction between benzyl chloride and an appropriate amine.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is added via a Friedel-Crafts alkylation reaction using 3,5-dimethylphenyl chloride and a suitable catalyst.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol compound.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Modulation: Altering biochemical pathways by affecting key regulatory proteins or transcription factors.

Comparison with Similar Compounds

N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide can be compared with similar compounds, such as:

    N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzoic acid: Differing by the presence of a carboxylic acid group instead of an amide group.

    N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzylamine: Differing by the presence of an amine group instead of an amide group.

    N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzyl alcohol: Differing by the presence of a hydroxyl group instead of an amide group.

These similar compounds may exhibit different chemical reactivity, biological activity, and physical properties due to the variations in functional groups.

Properties

IUPAC Name

N-benzyl-2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-18-12-19(2)14-21(13-18)16-30-17-24(28)27-23-11-7-6-10-22(23)25(29)26-15-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZANRESOMAZUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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